molecular formula C7H4BrClF2O B3033209 4-Bromo-1-chloro-2-(difluoromethoxy)benzene CAS No. 1000575-20-1

4-Bromo-1-chloro-2-(difluoromethoxy)benzene

Cat. No.: B3033209
CAS No.: 1000575-20-1
M. Wt: 257.46 g/mol
InChI Key: NGPWNGKVKQXTBJ-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-2-(difluoromethoxy)benzene (CAS: Not explicitly provided, molecular formula: C₇H₄BrClF₂O) is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br) at the 4-position, chlorine (Cl) at the 1-position, and a difluoromethoxy (–OCF₂H) group at the 2-position. Its synthesis typically involves halogenation and etherification steps, as exemplified by its use in reactions with n-BuLi and THF to generate intermediates for complex organic frameworks .

Key properties include:

  • Reactivity: The bromine and chlorine substituents are sites for nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings).
  • Stability: The electron-withdrawing difluoromethoxy group enhances the stability of the aromatic ring toward electrophilic attack.
  • Spectroscopic Data: ¹H NMR and ¹³C NMR data (e.g., δ 7.56–7.50 ppm for aromatic protons, δ 141.0–123.6 ppm for carbons) confirm its structural integrity .

Properties

IUPAC Name

4-bromo-1-chloro-2-(difluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2O/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPWNGKVKQXTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions: Where bromine or chlorine can be replaced by other nucleophiles.
  • Coupling Reactions: Such as Suzuki coupling, which is used to form biphenyl derivatives.

Pharmaceutical Development

4-Bromo-1-chloro-2-(difluoromethoxy)benzene is utilized in the synthesis of active pharmaceutical ingredients (APIs). Its structural features allow it to serve as a precursor for compounds with potential therapeutic effects. For instance:

  • Antifungal Agents: The compound has shown promise as an antifungal agent, inhibiting fungal growth by disrupting cellular processes.
  • Cancer Research: Studies have indicated that it may induce apoptosis in cancer cells, making it a candidate for anticancer drug development.

Case Study:
A study investigated the effects of this compound on Staphylococcus aureus, revealing significant reductions in biofilm formation at sub-minimum inhibitory concentrations (MICs), highlighting its potential as a therapeutic agent against biofilm-associated infections.

Agrochemical Applications

The compound is also explored for its use in developing agrochemicals, including pesticides and herbicides. Its halogenated structure contributes to its efficacy in targeting specific biological pathways in pests.

The biological activity of this compound is attributed to its ability to form reactive intermediates that interact with biological molecules. This interaction can lead to:

  • Inhibition of Enzymatic Pathways: Disruption of key enzymes involved in cell wall synthesis or metabolic pathways.
  • Reactive Electrophiles Formation: The difluoromethoxy group can form covalent bonds with nucleophilic sites in proteins and nucleic acids.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Bioactivity

Comparative studies on halogen- and methoxy-substituted benzene derivatives reveal that substituent positions critically influence biological and chemical properties. For example:

Table 1: Ranking of Substituent Activities in Curcumin Derivatives
Substituent Combination Relative Activity (Highest → Lowest) Reference
3,4-Di(difluoromethoxy) Highest
3-Fluoro-4-methoxy
3,4-Difluoro
3-Methoxy-4-fluoro
2-Chloro-3,4-dimethoxy Moderate
3-Bromo-4-methoxy
3-Methoxy-4-bromo ↓↓
3-Chloro-4-methoxy / 3-Methoxy-4-chloro Lowest

Key Findings :

  • 3-Halo-4-methoxy substituents (e.g., 3-bromo-4-methoxy) exhibit higher cytotoxicity against cancer cells (e.g., 22Rv1 prostate cancer cells) than their 3-methoxy-4-halo counterparts due to optimized steric and electronic interactions with biological targets .
  • Di(difluoromethoxy) groups enhance activity by increasing lipophilicity and metabolic stability, as seen in compound 6s (a benzimidazoquinazolinone derivative) .
Table 2: Comparison of Reactivity in Cross-Coupling Reactions
Compound Key Substituents Reactivity in Coupling Reactions Reference
4-Bromo-1-chloro-2-(difluoromethoxy)benzene Br (4), Cl (1), –OCF₂H (2) High (Br participates in Suzuki)
4-Bromo-N-(2-nitrophenyl)benzamide Br (4), –CONH–(2-nitrophenyl) Moderate (amide hinders coupling)
1,4-Dibromo-2,3-difluorobenzene Br (1,4), F (2,3) High (dual Br sites for coupling)

Key Findings :

  • The bromine in this compound is more reactive than chlorine in cross-coupling reactions due to its lower bond dissociation energy .
  • Fluorine and difluoromethoxy groups reduce electron density on the ring, directing coupling reactions to specific positions .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Molecular Weight LogP (Predicted) Solubility (mg/mL)
This compound 261.46 2.8 0.12 (DMSO)
1,4-Dibromo-2,3-difluorobenzene 271.89 3.1 0.08 (DMSO)
3-Bromo-4-methoxybenzene 201.03 2.3 0.45 (DMSO)

Key Findings :

  • The difluoromethoxy group increases hydrophobicity (higher LogP) compared to methoxy or hydroxy groups, reducing aqueous solubility but improving membrane permeability .
  • Halogenation (Br, Cl) further decreases solubility due to increased molecular weight and crystal lattice energy .

Biological Activity

4-Bromo-1-chloro-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C₇H₄BrClF₂O, characterized by a unique substitution pattern on the benzene ring. This compound has garnered attention in pharmaceutical chemistry due to its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions, which may be relevant for drug development.

  • Molecular Weight : 257.46 g/mol
  • Structure : The compound features a bromine atom at the 4-position, a chlorine atom at the 1-position, and a difluoromethoxy group at the 2-position. This specific arrangement contributes to its distinct chemical reactivity.

Biological Activity

Research has indicated that this compound exhibits significant biological activity that may be leveraged in pharmacology. Its properties suggest potential applications in various therapeutic contexts:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could play a role in modulating biochemical pathways relevant to disease states.
  • Protein-Ligand Interactions : Studies have shown that this compound can interact with various molecular targets, suggesting its utility as a pharmacophore in drug design.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key similarities and differences:

Compound NameMolecular FormulaSimilarity Index
4-Bromo-2-chloro-1-(trifluoromethoxy)benzeneC₇H₄BrClF₃O0.84
2-Bromo-4-chloro-1-methoxybenzeneC₇H₄BrClO0.86
This compound C₇H₄BrClF₂O 0.84
4-Bromo-2-chloro-1-(difluoromethoxy)benzeneC₇H₄BrClF₂O0.84
2-Bromo-1-chloro-4-(trifluoromethoxy)benzeneC₇H₄BrClF₃O0.88

This table illustrates that while there are compounds with similar structures, the unique substitution pattern of this compound may impart distinct biological activities.

Case Studies

Several studies have explored the biological implications of this compound:

  • Pharmacological Studies : Investigations into the enzyme inhibition capabilities of this compound have shown promising results, indicating potential applications in treating conditions where enzyme modulation is beneficial.
  • Synthetic Applications : The compound serves as an intermediate in the synthesis of arylpiperidines and aryltetrahydropyridines, which are known to act as selective serotonin receptor agonists (5-HT2C). These derivatives are being explored for their therapeutic effects on mood disorders and obesity.

Research Findings

Recent findings emphasize the importance of halogenated compounds like this compound in drug design:

  • Halogen Bonding : The presence of halogen atoms enhances molecular interactions through halogen bonding, which can improve binding affinities in protein-ligand complexes .
  • Metabolic Stability : Compounds with CF₂X moieties (where X = Cl or Br) exhibit favorable metabolic stability, making them suitable candidates for further development as pharmaceuticals .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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